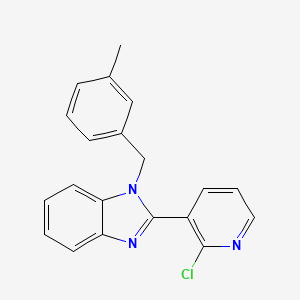

2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a derivative of the benzimidazole class, which is known for its biological activity and its potential use as DNA binding agents. Benzimidazole derivatives are of significant interest due to their diverse pharmacological properties and their role in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and components. For instance, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported using a novel multicomponent reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . This method suggests a possible pathway for the synthesis of related compounds, such as 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole, by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their interaction with biological targets. For example, the differential role of positional isomers of symmetric bis-2-(pyridyl)-1H-benzimidazoles in DNA binding has been studied, indicating that the position of the pyridyl group affects the binding affinity to DNA . This suggests that the molecular structure of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole, particularly the position of the chloro-pyridinyl group, could play a significant role in its biological activity.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which can be utilized to further modify their structure and properties. For instance, the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines has been shown to result in cyclization to give 2-aryl-3-haloimidazo[1,2-a]pyridines . Such reactions could potentially be applied to the synthesis or functionalization of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole to introduce additional substituents or to modify its existing functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents such as the chloro-pyridinyl and methylbenzyl groups can affect properties like solubility, melting point, and reactivity. While the specific properties of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole are not detailed in the provided papers, the general behavior of benzimidazole derivatives can be inferred from related compounds. For example, the synthesis of pyrimido[1,2-a]benzimidazoles has been explored, which could provide insights into the reactivity and stability of similar structures .

科学的研究の応用

1. Importance in Medicinal and Materials Chemistry

The compound is recognized for its significance in medicinal chemistry, particularly in solubility and DNA intercalation properties, as well as in materials chemistry due to its fluorescence characteristics. Notably, Rifaximin, an antibiotic, contains this heteroaromatic core, highlighting its importance in pharmaceuticals (Masters et al., 2011).

2. Synthetic Procedures and Applications

The synthesis of related structures like pyrido[1,2-a]benzimidazoles through direct copper-catalyzed amination is detailed, emphasizing the relevance of these procedures in the generation of compounds with potential applications in various fields including medicinal chemistry (Masters et al., 2011).

3. Utility in Constructing Novel Heterocyclic Systems

The compound plays a crucial role in the construction of novel heterocyclic systems. For example, the usage of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for creating a variety of heterocyclic systems linked to furo[3,2-g]chromene (khellin) moiety demonstrates the compound's versatility and utility in synthesizing compounds with potential antimicrobial and anticancer activities (Ibrahim et al., 2022).

4. Involvement in DNA Binding Studies and Computational Analysis

The compound, along with its isomers, has been studied for DNA binding properties. The analysis and synthesis of bis-2-(n-pyridyl)-1H-benzimidazoles and their interaction with double-stranded DNA, as well as computational structural analyses, shed light on the molecular recognition process of symmetric head-to-head bisbenzimidazoles toward duplex DNA (Chaudhuri et al., 2007).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.

将来の方向性

This involves predicting potential applications and areas of study for the compound based on its properties and effects.

Please consult with a professional chemist or a trusted source for accurate information.

特性

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(3-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3/c1-14-6-4-7-15(12-14)13-24-18-10-3-2-9-17(18)23-20(24)16-8-5-11-22-19(16)21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCNHCHGCULTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide](/img/no-structure.png)

![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)

![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)